molecular formula C12H17N B11913003 6-Isopropyl-2,3-dihydro-1H-inden-1-amine

6-Isopropyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11913003
M. Wt: 175.27 g/mol
InChI Key: RMJKUZYESJIKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of indene, characterized by the presence of an isopropyl group and an amine group on the indene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with indanone, which is commercially available or can be synthesized from indene.

    Reduction: Indanone is reduced to 2,3-dihydro-1H-inden-1-ol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The hydroxyl group of 2,3-dihydro-1H-inden-1-ol is then converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

6-Isopropyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its amine group.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-amine: Lacks the isopropyl group, resulting in different chemical and biological properties.

    6-Methyl-2,3-dihydro-1H-inden-1-amine: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.

    6-Ethyl-2,3-dihydro-1H-inden-1-amine: Features an ethyl group, which alters its physical and chemical characteristics compared to the isopropyl derivative.

Uniqueness: 6-Isopropyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

6-propan-2-yl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C12H17N/c1-8(2)10-4-3-9-5-6-12(13)11(9)7-10/h3-4,7-8,12H,5-6,13H2,1-2H3

InChI Key

RMJKUZYESJIKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(CCC2N)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.